Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP
Description
Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is a synthetic glycoside derivative designed for glycobiology research. Its structure comprises:
- A Galβ(1-3)GlcNAc core, where galactose (Gal) is β(1-3)-linked to N-acetylglucosamine (GlcNAc).
- A Neu5Acα(2-6) residue sialylated at the C-6 position of GlcNAc.
- A para-nitrophenyl (pNP) group as a chromogenic reporter for enzymatic assays .
This compound is utilized to study enzymes like sialidases and glycosyltransferases, particularly those recognizing β(1-3) linkages and α(2-6)-sialylated motifs. Its synthetic design allows precise investigation of glycan-protein interactions and enzyme kinetics .
Properties
IUPAC Name |
5-acetamido-2-[[5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
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Sialylation of a Galactose Precursor :
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A peracetylated β-ethylthioglycoside of N-acetylneuraminic acid (Neu5Ac) is coupled to a (3-fluoroacetamidopropyl)-2-azido-2-deoxy-3-O-(2,3,4,6-tetra-O-benzyl)-α-D-galactopyranosyl)-α-D-galactopyranoside.
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Conditions : N-Iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH or its trimethylsilyl ester) as promoters.
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Protective Group Removal :
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Catalytic Hydrogenolysis : Removes azide and benzyl groups under hydrogen gas with a palladium catalyst.
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N- and O-Acetylation : Introduces acetyl groups to stabilize the structure as a peracetate.
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Final Deprotection :
Table 1: Reaction Conditions and Yields
Enzymatic and Chemoenzymatic Alternatives
While chemical synthesis dominates, enzymatic methods have been explored for related sialylated glycosides. For example, sialic acid aldolase and CMP-sialic acid synthetase are used to generate modified sialic acids from fluorinated precursors. However, direct enzymatic synthesis of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is less documented.
Challenges in Enzymatic Synthesis
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Substrate Specificity : Sialyltransferases often prefer Neu5Ac-α-2,3-Gal linkages over α-2,6 configurations.
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Enzyme Cofactors : CMP-Neu5Ac is required, necessitating costly cofactor regeneration systems.
Purification and Characterization
Purity and structural confirmation are critical. Suppliers employ HPLC and NMR for quality control.
| Supplier | Purity (HPLC) | Price (2 mg) | Storage Condition |
|---|---|---|---|
| TCI America | >92.0% | $498 | Frozen (<0°C) |
| Chem-Impex | >92.0% | $1,002.40 | N/A |
| AK Scientific | >92.0% | $1,046 | N/A |
| Santa Cruz Biotech | N/A | $1,163 | Frozen |
*Prices reflect 2021–2025 data.
Research Insights and Optimization
Key findings from synthetic studies include:
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Regioselectivity : TfOH promotes α-2,6 sialylation over β-2,6 linkages in the presence of bulky protecting groups.
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Protecting Groups : Benzyl ethers and azides are critical for stabilizing intermediates during hydrogenolysis.
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Scalability : Milligram-scale syntheses are feasible, but gram-scale production requires optimized catalyst loading and reaction times.
Comparative Analysis of Synthetic Routes
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Cost | High (reagents, Pd) | Moderate (enzymes, CMP) |
| Yield | 70–80% (stepwise) | 50–70% (theoretical) |
| Stereoselectivity | High (α:β = 39:25) | Moderate (enzyme bias) |
| Purity | >90% (HPLC) | >95% (enzymatic) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sugar units.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Assays
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is extensively used as a substrate in biochemical assays, particularly for studying glycosidases and sialidases. These enzymes play crucial roles in various biological processes, including cell signaling and pathogen recognition. The compound mimics natural glycan substrates, enabling researchers to investigate enzyme kinetics and mechanisms effectively .
Case Study: Enzyme Kinetics
Research has demonstrated that this compound can be utilized to measure the activity of sialidases from different sources. For instance, studies have shown varying kinetic parameters when this compound is used as a substrate, allowing for the determination of enzyme specificity and efficiency.
Glycobiology Studies
In glycobiology, this compound aids in the exploration of glycan structures and their interactions with proteins. It has been instrumental in understanding the roles of sialylated glycans in biological systems, particularly in cell-cell recognition and signaling pathways .
Vaccine Development
The compound plays a significant role in the development of glycoconjugate vaccines. By mimicking pathogen structures, it enhances immune responses, providing a promising avenue for creating more effective vaccines against infectious diseases .
Case Study: Glycoconjugate Vaccine Design
In vaccine trials, this compound has been incorporated into vaccine formulations targeting specific pathogens. The results indicated improved immunogenicity compared to traditional vaccine components, highlighting its potential in vaccine development .
Drug Delivery Systems
In drug delivery research, this compound can be integrated into systems designed to improve targeting and efficacy, particularly in cancer therapies. Its ability to interact with specific receptors on tumor cells enhances the precision of drug delivery mechanisms .
Diagnostic Applications
This compound is also utilized in developing diagnostic assays for diseases involving glycan recognition. This application is particularly relevant for early detection and monitoring of conditions such as cancer and autoimmune disorders .
Biotechnology Innovations
The compound is instrumental in designing biosensors and other biotechnological applications. Its unique properties facilitate advancements in health monitoring and environmental sensing technologies .
Mechanism of Action
The mechanism of action of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP involves its interaction with specific enzymes, such as glycosidases and glycosyltransferases. These enzymes recognize the glycan structure and catalyze the cleavage or transfer of sugar units. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.
Comparison with Similar Compounds
Galβ(1-4)[Neu5Acα(2-6)]GlcNAc-β-pNP
- Structural Difference : The Gal-GlcNAc linkage is β(1-4) instead of β(1-3) .
- Functional Implications :
- The β(1-4) linkage mimics LacNAc (Galβ1-4GlcNAc) , a common motif in N-glycans. This compound is recognized by lectins like CD22β, which binds Neu5Acα(2-6)Galβ(1-4)GlcNAc .
- Enzymes such as ST6Gal-I (α2,6-sialyltransferase) show specificity for β(1-4) linkages, making this compound a substrate for sialylation/desialylation studies .
- Research Applications : Used to probe sialidase specificity and immune cell interactions .
Neu5Acα(2-6)Galβ(1-3)GlcNAc-β-pNP
- Structural Difference : Neu5Ac is α(2-6)-linked to Gal instead of GlcNAc .
- Functional Implications: The sialylation position alters lectin binding. This compound may interact with melanocyte-specific glycoproteins involved in melanogenesis .
- Research Applications: Useful for studying glycan-mediated signaling in melanocytes and immune cells .
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP
- Structural Difference : Replaces GlcNAc with GalNAc in the core disaccharide .
- Functional Implications: The GalNAc core is a hallmark of O-glycans (e.g., mucins). Enzymes like GalNAc-transferases may preferentially act on this structure.
- Research Applications : Targets O-glycan processing enzymes and cancer-associated mucins .
Natural Oligosaccharides (e.g., Neu5Acα2-6Galβ1-4GlcNAc)
- Structural Difference : Lack the pNP reporter and are naturally occurring .
- Functional Implications :
- Research Applications : Studied for roles in immunity, microbiota modulation, and pathogen inhibition .
Comparative Data Table
Key Research Findings
- Enzyme Specificity : The β(1-3) linkage in Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP is resistant to broad-specificity sialidases that prefer β(1-4) linkages, highlighting the importance of core structure in enzyme-substrate interactions .
- Diagnostic Tools: Mass spectrometry distinguishes these compounds via diagnostic ions (e.g., M-78 for β(1-3) vs. β(1-4) sialylated GlcNAc) .
Biological Activity
Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP is a complex glycosylated compound that exhibits significant biological activity, primarily as a substrate for various glycosidases and sialidases. These enzymes play crucial roles in biological processes such as cell signaling, pathogen recognition, and immune responses. This article explores the compound's synthesis, biological interactions, and applications in research.
Chemical Structure and Properties
Molecular Formula : C31H45N3O21
Molecular Weight : 795.70 g/mol
Density : 1.68 g/cm³
Boiling Point : 1232.604ºC at 760 mmHg
The structure of this compound consists of a galactose (Gal) residue linked to N-acetylneuraminic acid (Neu5Ac) through an alpha(2-6) linkage, followed by N-acetylglucosamine (GlcNAc) and a para-nitrophenyl (pNP) group. This arrangement allows it to mimic natural substrates effectively.
Synthesis Methods
The synthesis of this compound typically involves multi-step glycosylation reactions. Common methods include:
- Chemical Synthesis : Utilizing protecting group strategies to selectively construct the glycosidic linkages.
- Enzymatic Synthesis : Employing specific glycosyltransferases to achieve regioselectivity and stereoselectivity in the formation of glycosidic bonds.
These methods yield high purity and enable the detailed study of enzyme kinetics and mechanisms.
Substrate for Glycosidases and Sialidases
This compound serves as an effective substrate for various glycosidases, particularly sialidases. Research indicates that:
- Enzyme Specificity : The compound's structural features allow it to interact with specific enzymes, facilitating studies on enzyme kinetics and specificity.
- Pathogen Recognition : The ability to mimic natural substrates aids in understanding how pathogens exploit glycan structures on host cells, enhancing insights into infectious diseases.
Case Studies
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Sialidase Activity :
- A study demonstrated that this compound is hydrolyzed by sialidases, leading to the release of Neu5Ac. This reaction is critical for understanding viral infections where sialidases are involved.
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Cell Signaling :
- Research has shown that this compound can influence cell signaling pathways by modulating receptor interactions, thereby impacting immune responses.
Applications in Research
This compound has several key applications:
- Enzyme Kinetics Studies : It is utilized in assays to measure the activity of sialidases and other glycosyltransferases.
- Pathogen Interaction Studies : The compound aids in elucidating mechanisms by which pathogens interact with host cells through glycan recognition.
- Vaccine Development : Insights gained from studying this compound contribute to designing glycoconjugate vaccines targeting specific pathogens.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and unique features of related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP | Similar backbone with different terminal sugar | Contains N-acetylgalactosamine instead of N-acetylglucosamine |
| GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP | Similar structure with different linkage | Focuses on N-acetylglucosamine linked to N-acetylgalactosamine |
| Neu5Ac alpha(2-6)Gal beta(1-3)GlcNAc-beta-pNP | Similar sialic acid component | Emphasizes sialic acid's role without additional galactose unit |
This comparison underscores the unique structural features of this compound that may influence its biological activity.
Q & A
Q. How is the structural validation of Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP performed in experimental settings?
Structural validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). NMR confirms glycosidic linkages (e.g., α2-6 sialylation), while high-resolution MS identifies molecular weight and fragmentation patterns. For example, tandem MS (MS/MS) distinguishes sialic acid positional isomers by diagnostic ions like m/z 597 for α2-6-linked Neu5Ac . Synthetic analogs are compared to natural glycans using ¹H-NMR to validate mimicry of biological epitopes .
Q. What methodological approaches are used to assess enzyme specificity using this compound?
Q. How is the p-nitrophenyl (pNP) group utilized in enzyme activity assays?
The pNP group acts as a chromogenic reporter. Enzymatic cleavage releases pNP, enabling real-time quantification of activity. For glycosidases, initial velocity measurements under varied pH/temperature conditions reveal optimal catalytic parameters. This method is critical for high-throughput screening of enzyme inhibitors or activators .
Q. What synthetic strategies ensure high purity of this compound for biochemical studies?
Chemoenzymatic synthesis combines chemical glycosylation (e.g., trichloroacetimidate donors) with enzymatic sialylation using α2-6-sialyltransferases. Purity (>95%) is confirmed via reverse-phase HPLC and MALDI-TOF MS. Protecting group strategies prevent undesired side reactions during Neu5Ac attachment .
Advanced Research Questions
Q. How do structural variations in sialic acid linkages (α2-6 vs. α2-3) influence enzyme kinetics and substrate recognition?
Comparative studies using α2-6- and α2-3-linked analogs reveal divergent enzyme affinities. For example, Siglec-8 binds exclusively to α2-3-sialylated, 6-sulfated galactose, while α2-6-linked analogs show no binding . Sialidases (e.g., NEU1) exhibit 10-fold lower activity toward α2-6 linkages due to steric hindrance from the GlcNAc branch .
Q. How can mass spectrometry differentiate enzymatic cleavage products of this compound in complex biological matrices?
LC-MS/MS with collision-induced dissociation (CID) identifies specific cleavage sites. For example, Neu5Acα2-6Galβ1-4GlcNAc generates a diagnostic fragment at m/z 657 ([M-H]⁻), while α2-3-linked isomers produce distinct ions. Isotopic labeling (e.g., ¹³C-GlcNAc) enhances quantification in mucin or serum samples .
Q. What role does sulfation of adjacent residues play in modulating glycan-protein interactions?
Sulfation at Gal-6-OH enhances binding to lectins like Siglec-8 but abolishes recognition by influenza hemagglutinin (HA), which prefers unsulfated α2-6 linkages. Competitive ELISA assays with sulfated vs. non-sulfated analogs quantify these effects .
Q. How can molecular dynamics (MD) simulations predict the structural dynamics of this compound in enzyme binding pockets?
MD simulations model glycan flexibility and hydrogen-bonding networks. For HA proteins, α2-6-linked glycans adopt a "umbrella-like" conformation stabilized by interactions with Gln226 and Asp190, whereas α2-3-linked glycans bind via Gln226 alone. Free-energy calculations (e.g., MM/GBSA) rank binding affinities .
Q. What advanced techniques resolve the conformational heterogeneity of this compound in solution?
Nuclear Overhauser effect (NOE) NMR and small-angle X-ray scattering (SAXS) identify dominant glycan conformers. For α2-6-linked sialyllactosamine, rotational constraints between Neu5Ac and Gal reduce conformational entropy compared to α2-3 linkages .
Q. How is this compound applied to study host-pathogen interactions, such as viral adhesion?
Surface plasmon resonance (SPR) assays measure binding kinetics between HA proteins (e.g., influenza A) and immobilized glycans. α2-6-linked glycans show higher affinity for human-adapted HA, correlating with tropism for upper respiratory tract receptors. Mutagenesis studies validate key residues (e.g., Lys222) mediating specificity .
Methodological Notes
- Contradictions in Data : highlights that α2-6-linked glycans lacking sulfation are not recognized by Siglec-8, emphasizing the need for precise structural controls in binding assays.
- Advanced Detection : Förster resonance energy transfer (FRET) probes with quenched pNP derivatives enable real-time monitoring of enzymatic activity in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
